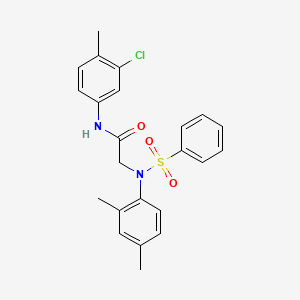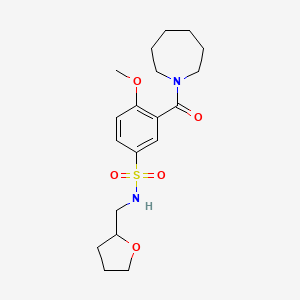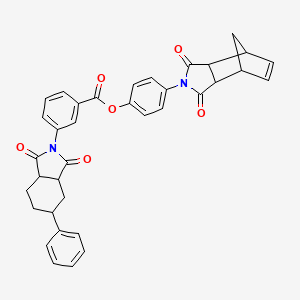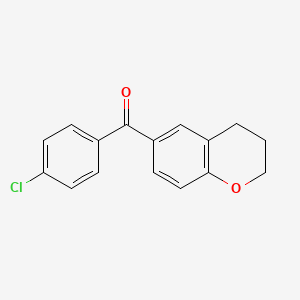![molecular formula C17H14F2N2O B12475902 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12475902.png)
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoroindole and 4-fluorophenylethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran.
Coupling Reaction: The coupling of 5-fluoroindole with 4-fluorophenylethylamine is facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Major products formed from these reactions include oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Medicine: Research focuses on its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar compounds to 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide include other indole derivatives with fluorine substitutions. These compounds share structural similarities but differ in their biological activities and applications. Examples include:
- 5-fluoro-3-phenyl-1H-indole-2-carboxamide
- 4-fluoro-1H-indole-2-carboxamide
- 5-fluoro-1H-indole-2-carboxamide
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14F2N2O |
|---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H14F2N2O/c18-13-3-1-11(2-4-13)7-8-20-17(22)16-10-12-9-14(19)5-6-15(12)21-16/h1-6,9-10,21H,7-8H2,(H,20,22) |
InChI Key |
FNGVIWAWPSSJDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC3=C(N2)C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B12475828.png)
![3,3-dimethyl-2-oxobutyl 2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12475829.png)
![N-benzyl-2-[(4-butoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12475834.png)
![N-{2-[(3-methoxypropyl)carbamoyl]phenyl}-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12475839.png)
![Ethyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12475842.png)


![propyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12475852.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12475875.png)
![3-[({4-[(E)-(2-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid](/img/structure/B12475883.png)
![2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12475887.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-cyclohexylpiperazine](/img/structure/B12475894.png)
